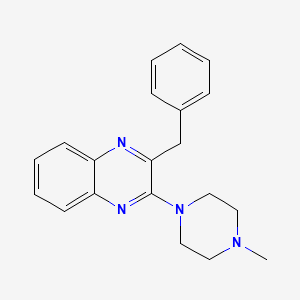![molecular formula C19H19NO3S B1663158 3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole CAS No. 116422-95-8](/img/structure/B1663158.png)
3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML072 is a small molecule drug that acts as an antagonist of the neuropeptide Y receptor type 2 (NPY2R). It was initially developed by The Scripps Research Institute and is currently in the preclinical stage of research. The compound has shown potential therapeutic applications in treating conditions such as alcohol poisoning and anxiety .
Wissenschaftliche Forschungsanwendungen
ML072 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the neuropeptide Y receptor type 2 and its role in various biochemical pathways.
Biology: It helps in understanding the physiological and pathological roles of the neuropeptide Y receptor type 2 in the body.
Medicine: ML072 is being investigated for its potential therapeutic applications in treating alcohol poisoning and anxiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ML072 involves several key steps, starting with the preparation of the core structure. The general synthetic route includes:
Formation of the core structure: This involves the reaction of a halogen-substituted hydrocarbon with an electropositive metal to form a metal-carbon bond.
Transmetallation: This step involves the displacement of one metal by another, which is higher in the electrochemical series.
Metathesis: The metathesis reaction involves the exchange of ligands between two reacting chemical species.
Hydrometallation: This involves the addition of a metal hydride to an alkene to form an alkylmetal compound.
Industrial Production Methods
Industrial production of ML072 would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
ML072 undergoes several types of chemical reactions, including:
Oxidation: This involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This involves the gain of electrons, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Wirkmechanismus
ML072 exerts its effects by antagonizing the neuropeptide Y receptor type 2. This receptor is involved in various physiological processes, including appetite regulation, anxiety, and stress response. By blocking this receptor, ML072 can modulate these processes, potentially providing therapeutic benefits in conditions such as alcohol poisoning and anxiety .
Vergleich Mit ähnlichen Verbindungen
ML072 is unique in its specific antagonistic action on the neuropeptide Y receptor type 2. Similar compounds include other neuropeptide Y receptor antagonists, such as:
BIBP 3226: Another neuropeptide Y receptor antagonist with a different receptor subtype specificity.
SR 120819A: A compound that targets the neuropeptide Y receptor type 1.
GR 231118: A neuropeptide Y receptor antagonist with broader receptor subtype activity.
ML072 stands out due to its specificity for the neuropeptide Y receptor type 2, making it a valuable tool for studying this particular receptor and its associated pathways .
Eigenschaften
CAS-Nummer |
116422-95-8 |
|---|---|
Molekularformel |
C19H19NO3S |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
3,5-dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole |
InChI |
InChI=1S/C19H19NO3S/c1-13-9-11-17(12-10-13)24(21,22)19(16-7-5-4-6-8-16)18-14(2)20-23-15(18)3/h4-12,19H,1-3H3 |
InChI-Schlüssel |
ZEKHPEYYOIKDQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)C3=C(ON=C3C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)C3=C(ON=C3C)C |
Synonyme |
3,5-dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




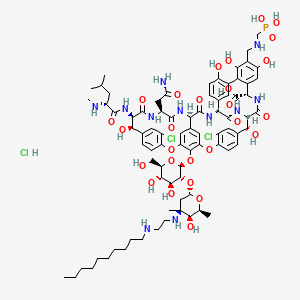


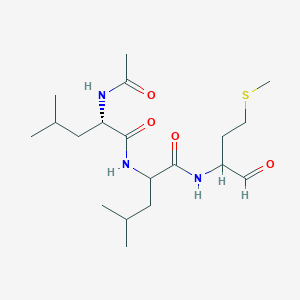
![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1663085.png)
![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)

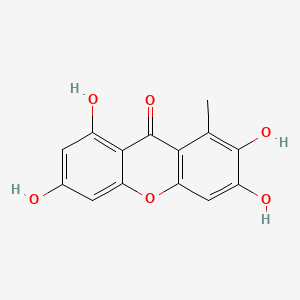

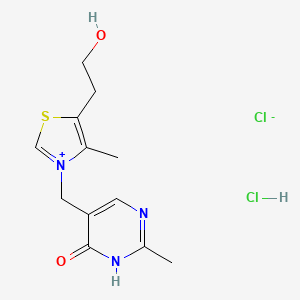
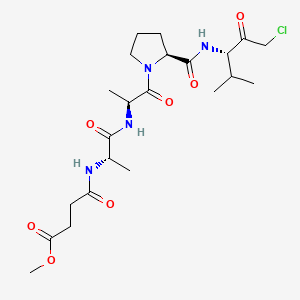
![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
